molecular formula C6H2F3NO2 B1395229 2,5,6-Trifluoronicotinic acid CAS No. 773109-19-6

2,5,6-Trifluoronicotinic acid

Cat. No. B1395229
CAS RN: 773109-19-6
M. Wt: 177.08 g/mol
InChI Key: PSLBDVQUNRNSSA-UHFFFAOYSA-N
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Description

2,5,6-Trifluoronicotinic acid is a chemical compound with the molecular formula C6H2F3NO2 . It is categorized under carboxylic acids . The compound has a molecular weight of 177.081 .


Synthesis Analysis

The synthesis of 2,5,6-Trifluoronicotinic acid or similar compounds often involves complex chemical reactions. For instance, 2,4,5-Trifluorobenzoic acid, a related compound, is synthesized from tetrachlorophthalic anhydride via hydrolysis, fluorination, and decarboxylation . Another method involves a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .


Molecular Structure Analysis

The molecular structure of 2,5,6-Trifluoronicotinic acid is represented by the formula C6H2F3NO2 . This indicates that the compound consists of 6 carbon atoms, 2 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5,6-Trifluoronicotinic acid include a molecular weight of 177.081 . The compound’s CAS number is 773109-19-6 .

Scientific Research Applications

Biotransformation in Fungi

The biotransformation of fluorotelomer alcohols by fungi, particularly the white-rot fungus Phanerochaete chrysosporium, demonstrates the potential application of trifluoronicotinic acid derivatives in environmental bioremediation. This study revealed that P. chrysosporium could transform fluorotelomer alcohols into more degradable polyfluoroalkylcarboxylic acids, highlighting the fungus's biochemical mechanisms for driving biotransformation pathways toward less environmentally impactful compounds (Tseng et al., 2014).

Synthesis Applications

2,4,5-Trifluorobenzoic acid, a compound structurally similar to 2,5,6-trifluoronicotinic acid, serves as a valuable synthetic intermediate with significant applications in the pharmaceutical industry and material science. The continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, involving Grignard exchange reactions, demonstrates the utility of trifluorinated compounds in complex chemical syntheses (Deng et al., 2015).

Catalyst and Reagent Roles

Trifluorinated compounds like tris(pentafluorophenyl)borane have shown extensive applications in various chemical reactions including borylation, hydrogenation, and Lewis acid catalysis. The high Lewis acidity derived from the electronic effects of fluorinated rings renders these compounds versatile reagents for a multitude of reactions, highlighting the potential role of trifluoronicotinic acid in similar contexts (Lawson & Melen, 2017).

Environmental Impact and Degradation

Studies on fluorotelomer alcohols, which are structurally related to trifluoronicotinic acid, have investigated their environmental impact and degradation. For instance, the biotransformation of 6:2 fluorotelomer alcohol in river sediment systems shows how these compounds can be broken down in natural environments, producing poly- and per-fluorinated carboxylates. This research is essential for understanding the environmental fate of trifluoronicotinic acid derivatives (Zhao et al., 2013).

properties

IUPAC Name

2,5,6-trifluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLBDVQUNRNSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697129
Record name 2,5,6-Trifluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trifluoronicotinic acid

CAS RN

773109-19-6
Record name 2,5,6-Trifluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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